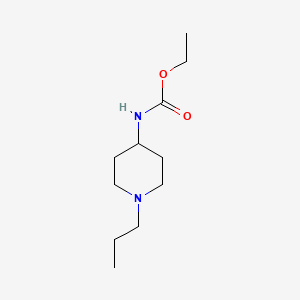

ethyl (1-propyl-4-piperidinyl)carbamate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl N-(1-propylpiperidin-4-yl)carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O2/c1-3-7-13-8-5-10(6-9-13)12-11(14)15-4-2/h10H,3-9H2,1-2H3,(H,12,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMEHNLVWRNSKSD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1CCC(CC1)NC(=O)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Ethyl 1 Propyl 4 Piperidinyl Carbamate and Analogues

Historical and Current Approaches to Carbamate (B1207046) Synthesis

The formation of the carbamate group is a cornerstone of many synthetic campaigns. Various methods have been developed, ranging from classical reactions to modern catalytic systems.

A traditional and widely used method for carbamate synthesis is the reaction of an amine with a chloroformate. thieme-connect.com In the context of ethyl (1-propyl-4-piperidinyl)carbamate, this involves the direct acylation of 4-amino-1-propylpiperidine with ethyl chloroformate. The reaction is typically conducted in the presence of a base to neutralize the hydrochloric acid byproduct. orgsyn.org This approach is straightforward and generally high-yielding.

The general procedure involves dissolving the amine in a suitable solvent, often in a biphasic system with water, and cooling the mixture. The chloroformate and a base, such as sodium hydroxide, are then added concurrently while maintaining a low temperature to control the exothermic reaction. orgsyn.org

Table 1: Representative Chloroformate-Based Carbamate Synthesis

| Reactant 1 | Reactant 2 | Base | Typical Solvent(s) | Product |

| 4-Amino-1-propylpiperidine | Ethyl Chloroformate | Sodium Hydroxide | Ether / Water | Ethyl (1-propyl-4-piperidinyl)carbamate |

| Methylamine | Ethyl Chloroformate | Sodium Hydroxide | Ether / Water | Ethyl N-methylcarbamate orgsyn.org |

| Various Alcohols/Amines | 4-Nitrophenyl Chloroformate | Amine Base (e.g., Triethylamine) | Dichloromethane | 4-Nitrophenyl Carbonates/Carbamates thieme-connect.com |

The Curtius rearrangement provides an alternative route to carbamates, starting from carboxylic acids. wikipedia.orgnih.gov This pathway involves the conversion of a carboxylic acid to an acyl azide (B81097), which then undergoes thermal or photochemical rearrangement to an isocyanate. wikipedia.org The isocyanate intermediate is highly reactive and can be "trapped" by an alcohol to yield the desired carbamate. nih.gov For the target molecule, this would necessitate starting with 1-propylpiperidine-4-carboxylic acid.

The process typically begins with the activation of the carboxylic acid, followed by reaction with an azide source, such as sodium azide. acs.orgorganic-chemistry.org Diphenylphosphoryl azide (DPPA) is a common reagent that allows for a one-pot conversion of carboxylic acids directly into carbamates in the presence of an alcohol. nih.govorgsyn.org The key advantage of the Curtius rearrangement is the complete retention of stereochemistry during the migration step. nih.gov

Table 2: Key Stages of the Curtius Rearrangement for Carbamate Synthesis

| Starting Material | Key Reagent(s) | Intermediate | Trapping Agent | Final Product Type |

| Carboxylic Acid | DPPA or (1) Oxalyl Chloride, (2) NaN₃ | Acyl Azide | Alcohol (e.g., Ethanol) | Carbamate |

| Carboxylic Acid | Di-tert-butyl dicarbonate, NaN₃ | Acyl Azide | tert-Butanol (in situ) | tert-Butyl Carbamate organic-chemistry.org |

| Acyl Hydrazide | Nitrous Acid | Acyl Azide | Alcohol (e.g., Ethanol) | Carbamate (Darapsky Degradation) wikipedia.org |

Modern synthetic chemistry seeks more efficient and environmentally benign alternatives to traditional methods. Several advanced strategies for N-substituted carbamate synthesis have emerged. These include catalytic systems that utilize safer carbonyl sources than phosgene (B1210022) and its derivatives.

One such approach involves the use of urea (B33335) as a carbonyl source in a three-component reaction with an amine and an alcohol, catalyzed by a mixed-metal oxide catalyst like TiO₂–Cr₂O₃/SiO₂. rsc.orgresearchgate.net Another method employs alkyl carbamates as the carbonylating agent in a transesterification-like reaction catalyzed by a magnetic Ni-promoted Fe₃O₄ catalyst, which allows for easy catalyst recovery. ionike.com Additionally, three-component couplings involving an amine, carbon dioxide, and a halide have been developed, offering a mild and direct route to carbamates. organic-chemistry.org

Table 3: Comparison of Advanced Carbamate Synthesis Strategies

| Method | Carbonyl Source | Catalyst | Key Features |

| Three-Component Reaction | Urea | TiO₂–Cr₂O₃/SiO₂ | High yields (95-98%); Reusable catalyst. rsc.org |

| Catalytic Carbamoylation | Alkyl Carbamates | Ni-promoted Fe₃O₄ | Magnetically recoverable catalyst; High yields (90-98%). ionike.com |

| Three-Component Coupling | Carbon Dioxide | Cesium Carbonate / TBAI | Mild conditions; Avoids overalkylation. organic-chemistry.org |

| Oxidative Coupling | Amides / Aldehydes | Cu@Sal-CS | Microwave-accelerated; Green synthesis. nih.gov |

Targeted Synthesis of the Piperidine (B6355638) Ring System

The 1-propyl-4-aminopiperidine moiety is a crucial precursor. Its synthesis can be achieved through various routes, including the functionalization of a pre-existing piperidine ring or the de novo construction of the ring system.

Reductive amination is a powerful and versatile method for forming C-N bonds and is highly applicable to the synthesis of N-substituted piperidines. harvard.eduorganic-chemistry.org To synthesize the precursor 4-amino-1-propylpiperidine, several reductive amination strategies can be envisioned. A common approach is the reaction of a piperidone with an amine in the presence of a reducing agent.

For instance, the reaction of 4-amino-1-Boc-piperidine with propanal, followed by reduction, would yield the N-propylated product, which can then be deprotected. nih.gov Alternatively, one could start with 1-propyl-4-piperidone (B1360138) and introduce the amino group via reductive amination with an ammonia (B1221849) source. A double reductive amination of a suitable dicarbonyl compound with propylamine (B44156) is also a direct method for constructing the N-propylpiperidine skeleton. chim.it Mild reducing agents like sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are often preferred as they are selective for the iminium ion intermediate and tolerate a wide range of functional groups. harvard.edu

Table 4: Reductive Amination Approaches to Substituted Piperidines

| Carbonyl Substrate | Amine Source | Reducing Agent | Product Type |

| 4-Amino-1-Boc-piperidine nih.gov | Propanal | Sodium Triacetoxyborohydride | N-Propyl-4-amino-1-Boc-piperidine |

| 1-Propyl-4-piperidone | Ammonia | Sodium Cyanoborohydride | 4-Amino-1-propylpiperidine |

| Sugar-derived Dialdehyde chim.it | Propylamine | H₂ / Catalyst or NaBH₃CN | N-Propyl Polyhydroxypiperidine |

The piperidine ring can be constructed through intramolecular cyclization, where a linear precursor containing a nitrogen atom and an electrophilic or otherwise reactive center undergoes ring closure. nih.govresearchgate.net These methods are diverse and can be catalyzed by transition metals or promoted by radicals or acids.

Key strategies include:

Aza-Michael Reaction: An intramolecular conjugate addition of an amine to an α,β-unsaturated ester, ketone, or nitrile. nih.gov

Metal-Catalyzed Cyclization: Palladium-catalyzed intramolecular hydroamination of unactivated alkenes can form the piperidine ring under mild conditions. organic-chemistry.org

Radical Cyclization: Radical-mediated cyclization of amino-aldehydes or other suitable precursors can be initiated to form the heterocyclic ring. nih.gov

Electroreductive Cyclization: The cyclization of imines with terminal dihaloalkanes can be achieved electrochemically, offering a green alternative to reagent-based methods. nih.gov

These approaches build the core heterocyclic structure, which would then require further functionalization to install the necessary amino group at the C4 position and the propyl group at the nitrogen to arrive at the desired precursor.

Table 5: Selected Intramolecular Cyclization Routes to Piperidines

| Cyclization Type | Precursor Functional Groups | Catalyst/Promoter | Reference |

| Aza-Michael Reaction | Amine, α,β-Unsaturated Carbonyl | Base or Acid | nih.gov |

| Pd-Catalyzed Hydroamination | Amine, Alkene | Pd(DMSO)₂(TFA)₂ | organic-chemistry.org |

| Radical Cyclization | Amino-aldehyde | Cobalt(II) Catalyst | nih.gov |

| Asymmetric Cyclization | N-Boc-(4-chlorobutyl)cinnamylamine | n-BuLi / (-)-sparteine | acs.org |

Diastereoselective and Enantioselective Synthetic Methods for Piperidine Scaffolds

The development of stereoselective methods for the synthesis of substituted piperidines is crucial for accessing specific isomers with desired biological activities. A variety of approaches have been established to control the stereochemistry of the piperidine ring.

One prominent strategy involves the catalytic enantioselective synthesis of piperidines. For instance, a cross-coupling approach using rhodium catalysis has been reported for the synthesis of enantioenriched 3-substituted piperidines from pyridine (B92270) and sp2-hybridized boronic acids. nih.govacs.org This method proceeds via a highly regio- and enantioselective carbometalation of a dihydropyridine (B1217469) intermediate. nih.govacs.org Such strategies often involve a multi-step process that includes the partial reduction of pyridine, followed by asymmetric carbometalation, and a final reduction to yield the piperidine ring. nih.govacs.org

Asymmetric hydrogenation of pyridine derivatives is another powerful tool for accessing chiral piperidines. This can be achieved using various catalysts and chiral auxiliaries. While this method is well-studied for 2-substituted piperidines, its application to other substitution patterns is also an active area of research.

Organocatalysis has also emerged as a valuable tool for the enantioselective synthesis of piperidines. For example, organocatalytic intramolecular aza-Michael reactions have been employed in desymmetrization processes to produce enantiomerically enriched 2,5- and 2,6-disubstituted piperidines.

Furthermore, biocatalytic methods , such as those employing transaminases, have been developed for the asymmetric synthesis of chiral piperidines. These enzymatic approaches can offer high enantioselectivity under mild reaction conditions.

A modular and stereoselective synthesis of substituted piperidin-4-ols has been achieved through a gold-catalyzed cyclization of N-homopropargyl amides, followed by chemoselective reduction and a spontaneous Ferrier rearrangement. nih.gov This method provides access to N-unsubstituted piperidines that can be further derivatized. nih.gov

Optimization of Reaction Conditions for Ethyl (1-Propyl-4-Piperidinyl)carbamate Synthesis

The synthesis of ethyl (1-propyl-4-piperidinyl)carbamate requires the careful optimization of several reaction steps, including the formation of the piperidine ring, the introduction of the N-propyl group, and the formation of the ethyl carbamate.

Catalyst Development and Solvent Effects in Carbamate Formation

The formation of the carbamate group on the 4-amino position of the piperidine ring is a critical step. Research into catalyst development for carbamate formation has explored various systems. For instance, photocatalytic methods using 4-amido Hantzsch ester derivatives as carbamoyl (B1232498) radical precursors have been reported for the carbamoylation of imines. nih.gov

The choice of solvent can significantly impact the rate and efficiency of reactions in piperidine synthesis. Studies have shown that solvent polarity and dielectric constant can influence the kinetics of piperidine formation. For example, in some multi-component reactions to form highly substituted piperidines, ethanol (B145695) has been found to accelerate the reaction rate compared to methanol. rsc.org The effect of protic solvents on the rate of rearrangement of N-substituted piperidine N-oxides has also been investigated, highlighting the role of the solvent's hydrogen bond donating ability. rsc.org

Stereochemical Control in Piperidine Carbamate Synthesis

Achieving stereochemical control is paramount in the synthesis of complex molecules like ethyl (1-propyl-4-piperidinyl)carbamate. This can be addressed at various stages of the synthesis. One approach is to start with a chiral precursor, such as an enantiomerically pure 4-aminopiperidine (B84694) derivative.

Alternatively, stereocenters can be introduced during the synthesis. For example, diastereoselective intramolecular Michael additions and Mannich cyclizations have been employed in the synthesis of complex alkaloids containing the piperidine motif. Gold-catalyzed cyclization of N-homopropargyl amides has been shown to proceed with excellent diastereoselectivity in the formation of the piperidine ring. nih.gov

Scalable Synthetic Processes for Research Applications

Facile and practical access to 4-substituted-4-aminopiperidine derivatives has also been described using isonipecotate as a starting material and a Curtius rearrangement as a key step. researchgate.net This methodology allows for the efficient synthesis of piperazino-piperidine (B8394093) based compounds in a convergent manner. researchgate.net The synthesis of intermediates for potent drugs, such as remifentanil, has also been scaled up, providing valuable insights into the large-scale production of related piperidine structures.

Derivatization Strategies for Structural Modification of Ethyl (1-Propyl-4-Piperidinyl)carbamate

The structural modification of the ethyl (1-propyl-4-piperidinyl)carbamate scaffold can be explored to generate analogues with potentially different properties.

Modifications at the Piperidine Nitrogen

The nitrogen atom of the piperidine ring is a common site for derivatization. N-alkylation is a fundamental transformation that can be achieved through various methods. Standard procedures often involve the reaction of the secondary amine with an alkyl halide in the presence of a base. nih.gov The choice of solvent, such as acetonitrile (B52724) or DMF, and the base, like potassium carbonate, can influence the reaction outcome. nih.gov

Reductive amination is another powerful technique for introducing substituents at the piperidine nitrogen. This typically involves the reaction of the piperidine with an aldehyde or ketone in the presence of a reducing agent. For example, 4-amino-1-Boc-piperidine can be reacted with 2-phenylacetaldehyde via reductive amination to yield a common intermediate for further derivatization.

More advanced catalytic methods for N-alkylation have also been developed. These include iridium-catalyzed N-alkylation of amides and carbamates using alcohols as the alkylating agents.

Functionalization of the Piperidine Ring Carbons

The generation of analogues of ethyl (1-propyl-4-piperidinyl)carbamate with substituents on the piperidine ring is a key strategy for modulating their physicochemical and pharmacological properties. Functionalization can be targeted at various positions of the piperidine ring, with the C4 position being of particular interest for introducing diversity.

One common strategy for producing 4-substituted-4-aminopiperidine derivatives starts from a readily available starting material like isonipecotate. google.com Alkylation at the 4-position of the piperidine ring can introduce a variety of substituents. A subsequent Curtius rearrangement can then be employed to convert a carboxylic acid derivative at the C4 position into the desired amine functionality, providing a versatile route to a range of 4-substituted-4-aminopiperidine precursors. google.com

Direct C-H functionalization of the piperidine ring represents a more atom-economical approach. While the C2 position is electronically favored for C-H activation due to stabilization by the adjacent nitrogen atom, steric shielding at the C2 position can direct functionalization to the C4 position. mdpi.com This allows for the introduction of aryl or other groups directly onto the piperidine backbone. Mechanistic studies involving deuterium (B1214612) labeling have shown that C-H activation can occur preferentially at the C4 position over the C2 position under certain catalytic conditions. dtic.mil

Furthermore, N-substituted piperidine-4-(benzylidene-4-carboxylic acids) have been synthesized, demonstrating the feasibility of introducing substituents at the C4 position through condensation reactions with N-substituted 4-piperidones. nih.gov For instance, reaction of an N-alkyl-4-piperidone with an appropriate benzaldehyde (B42025) derivative can yield a C4-benzylidene substituted piperidine.

The table below summarizes various synthetic approaches for the functionalization of the piperidine ring, which can be adapted for the synthesis of analogues of ethyl (1-propyl-4-piperidinyl)carbamate.

| Functionalization Strategy | Key Reaction | Starting Material Example | Potential Analogue Feature | Reference |

| Alkylation and Curtius Rearrangement | Alkylation of isonipecotate, followed by Curtius rearrangement | Ethyl isonipecotate | C4-alkyl or C4-aryl substitution | google.com |

| Directed C-H Functionalization | Palladium-catalyzed C-H arylation | N-protected piperidine | C4-aryl substitution | dtic.mil |

| Condensation Reaction | Aldol-type condensation | N-propyl-4-piperidone | C4-benzylidene substitution | nih.gov |

This table provides a summary of synthetic strategies for piperidine ring functionalization.

Alterations of the Carbamate Ester Moiety

Modification of the carbamate ester group in ethyl (1-propyl-4-piperidinyl)carbamate offers another avenue for creating structural diversity. This can be achieved by varying the alcohol component during the synthesis or by post-synthetic modifications.

The most direct method to introduce different ester groups is to react the N-propyl-4-aminopiperidine intermediate with different chloroformate esters. For example, using methyl chloroformate or benzyl (B1604629) chloroformate instead of ethyl chloroformate would yield the corresponding methyl or benzyl carbamates, respectively. This approach allows for the systematic evaluation of the impact of the size and nature of the ester group on the compound's properties.

In the context of synthesizing analogues of other piperidine-containing compounds, various alkyl carbamates have been prepared, including methyl, ethyl, and propyl derivatives, highlighting the feasibility of this approach. google.com

Transesterification of the ethyl carbamate under appropriate catalytic conditions could also be a viable method for introducing different ester functionalities. However, this method might be less direct and potentially lead to side reactions depending on the substrate and reaction conditions.

Another approach involves the hydrolysis of the ethyl carbamate to the corresponding carbamic acid, followed by re-esterification with a different alcohol. This two-step process provides a high degree of flexibility in introducing a wide range of ester groups, including more complex or sterically hindered ones.

The following table outlines methods for the alteration of the carbamate ester moiety.

| Modification Method | Key Reagents | Resulting Moiety | Reference |

| Reaction with Chloroformates | Methyl chloroformate, Benzyl chloroformate | Methyl carbamate, Benzyl carbamate | google.com |

| Transesterification | Different alcohol, catalyst | Varied alkyl or aryl carbamates | - |

| Hydrolysis and Re-esterification | Base or acid for hydrolysis, desired alcohol for esterification | Varied alkyl or aryl carbamates | - |

This table summarizes methods for modifying the carbamate ester group.

Structural Elucidation and Advanced Analytical Characterization in Chemical Research

Spectroscopic Techniques for Structural Confirmation

Spectroscopic methods are indispensable for the unambiguous elucidation of a molecule's structure. By probing the interactions of the molecule with electromagnetic radiation, techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) offer complementary information to piece together the complete structural puzzle of ethyl (1-propyl-4-piperidinyl)carbamate.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful technique for determining the detailed structure of an organic molecule in solution. Both ¹H and ¹³C NMR would be crucial for the characterization of ethyl (1-propyl-4-piperidinyl)carbamate.

¹H NMR Spectroscopy: A proton NMR spectrum would provide information on the number of different types of protons, their chemical environment, and their connectivity. For ethyl (1-propyl-4-piperidinyl)carbamate, distinct signals would be expected for the protons of the ethyl group, the propyl group, and the piperidine (B6355638) ring. The chemical shifts (δ) would indicate the electronic environment of each proton, while the splitting patterns (multiplicity) would reveal the number of adjacent protons. For instance, the methylene (B1212753) protons of the ethyl group adjacent to the oxygen would likely appear as a quartet, coupled to the methyl protons which would appear as a triplet.

¹³C NMR Spectroscopy: A carbon-13 NMR spectrum would show a signal for each unique carbon atom in the molecule. This technique is particularly useful for confirming the carbon skeleton. The carbonyl carbon of the carbamate (B1207046) group would be readily identifiable by its characteristic downfield chemical shift.

Predicted ¹H and ¹³C NMR Data for Ethyl (1-propyl-4-piperidinyl)carbamate

| Assignment | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |

| Ethyl (CH₃) | ~1.2 | ~14 |

| Ethyl (CH₂) | ~4.1 | ~61 |

| Propyl (CH₃) | ~0.9 | ~11 |

| Propyl (CH₂) | ~1.5 | ~20 |

| Propyl (N-CH₂) | ~2.3 | ~60 |

| Piperidine (CH at C4) | ~3.5 | ~50 |

| Piperidine (CH₂ at C2, C6) | ~2.8 (axial), ~2.0 (equatorial) | ~53 |

| Piperidine (CH₂ at C3, C5) | ~1.8 (axial), ~1.4 (equatorial) | ~32 |

| Carbamate (C=O) | - | ~156 |

| Carbamate (NH) | ~4.5-5.5 | - |

Note: These are predicted values based on typical chemical shifts for similar functional groups and may vary depending on the solvent and other experimental conditions.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of ethyl (1-propyl-4-piperidinyl)carbamate would be expected to show characteristic absorption bands corresponding to the N-H, C=O, and C-O bonds of the carbamate group, as well as the C-H bonds of the alkyl and piperidine moieties.

Key expected vibrational frequencies include a sharp N-H stretching band around 3300-3500 cm⁻¹, a strong C=O (carbonyl) stretching band in the region of 1680-1730 cm⁻¹, and C-O stretching bands. rsc.orgresearchgate.net The presence of these characteristic peaks would provide strong evidence for the presence of the carbamate functional group. For instance, studies on other carbamates show a strong carbonyl stretching vibration around 1707 cm⁻¹. rsc.org

Expected IR Absorption Bands for Ethyl (1-propyl-4-piperidinyl)carbamate

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H | Stretch | 3300 - 3500 | Medium, Sharp |

| C-H (Alkyl) | Stretch | 2850 - 3000 | Strong |

| C=O (Carbamate) | Stretch | 1680 - 1730 | Strong |

| N-H | Bend | 1500 - 1600 | Medium |

| C-O | Stretch | 1200 - 1300 | Strong |

| C-N | Stretch | 1000 - 1200 | Medium |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation pattern. For ethyl (1-propyl-4-piperidinyl)carbamate, the mass spectrum would show a molecular ion peak (M⁺) corresponding to its molecular weight.

High-resolution mass spectrometry (HRMS) would provide the exact mass of the molecule, allowing for the determination of its elemental composition. The fragmentation pattern observed in the mass spectrum would be characteristic of the molecule's structure. Expected fragmentation pathways would involve the cleavage of the carbamate group, the propyl chain, and the piperidine ring, providing further confirmation of the compound's structure. While specific mass spectral data for the target compound is not available, the NIST WebBook provides mass spectral data for related compounds like ethyl piperidine-4-carboxylate, which can offer insights into the fragmentation of the piperidine ring. nist.gov

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are essential for separating the components of a mixture and for determining the purity of a compound. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC/MS) are two of the most widely used chromatographic methods in chemical analysis.

High-Performance Liquid Chromatography (HPLC) for Purity Profiling and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation, identification, and quantification of compounds in a mixture. An HPLC method could be developed to assess the purity of a synthesized batch of ethyl (1-propyl-4-piperidinyl)carbamate.

A reversed-phase HPLC method, using a C18 column and a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, would likely be suitable. The retention time of the compound would be a characteristic property under a specific set of chromatographic conditions. By analyzing the chromatogram, the presence of any impurities can be detected, and their relative amounts can be quantified based on their peak areas. The U.S. Environmental Protection Agency (EPA) has established methods for the analysis of various carbamates in water, which can serve as a starting point for developing a method for this specific compound. s4science.at

Gas Chromatography-Mass Spectrometry (GC/MS) in Carbamate Analysis

Gas Chromatography-Mass Spectrometry (GC/MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. This technique is highly sensitive and selective, making it suitable for the analysis of a wide range of volatile and semi-volatile compounds.

For the analysis of ethyl (1-propyl-4-piperidinyl)carbamate, a GC/MS method would involve injecting a solution of the compound into the gas chromatograph, where it would be vaporized and separated on a capillary column. The separated compound would then enter the mass spectrometer, where it would be ionized and fragmented, and a mass spectrum would be recorded. The retention time from the GC and the mass spectrum from the MS would provide a high degree of confidence in the identification of the compound. GC/MS is a common technique for the analysis of carbamate pesticides in various matrices. hpst.cz While some carbamates may require derivatization to improve their volatility and thermal stability for GC analysis, the applicability of direct GC/MS to ethyl (1-propyl-4-piperidinyl)carbamate would need to be experimentally determined.

Advanced Structural Analysis

Information regarding the single-crystal X-ray diffraction analysis of ethyl (1-propyl-4-piperidinyl)carbamate is not available in published scientific literature. This technique is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid, providing precise bond lengths, bond angles, and, in the case of chiral molecules, the absolute stereochemistry.

Without experimental crystallographic data, the exact conformation of the piperidine ring, the orientation of the propyl and ethyl carbamate substituents, and the intermolecular interactions in the solid state remain undetermined.

Mechanistic Investigations of Biological Interactions: in Vitro and Preclinical Focus

Studies on Enzyme Inhibition Profiles of Piperidine (B6355638) Carbamates

Piperidine carbamates have emerged as a significant class of inhibitors for various enzymes, particularly serine hydrolases. Their inhibitory activity is largely attributed to the carbamate (B1207046) moiety, which can act as a covalent modifier of the enzyme's active site.

Characterization as Serine Hydrolase Inhibitors (e.g., FAAH, MAGL)

Research has demonstrated that piperidine-based carbamates are effective inhibitors of serine hydrolases, a large and diverse class of enzymes. Notably, members of this chemical family have shown inhibitory activity against Fatty Acid Amide Hydrolase (FAAH) and Monoacylglycerol Lipase (B570770) (MAGL), two key enzymes in the endocannabinoid system.

A series of phenyl 4-[(indol-1-yl)alkyl]piperidine carbamates were synthesized and evaluated as inhibitors of FAAH. rsc.org These studies highlighted that structural variations, such as the length of the alkyl spacer and substituents on the indole (B1671886) ring, significantly affect the inhibitory potency. rsc.org The piperidine structural motif is considered effective for generating covalent inhibitors of FAAH. nih.gov

Similarly, piperidine carbamates have been identified as potent inhibitors of MAGL. For instance, the piperidine carbamate JZL184 is a well-characterized, potent, and selective inhibitor of MAGL. nih.gov The inhibitory mechanism involves the carbamoylation of the catalytic serine nucleophile within the enzyme's active site. nih.gov While many carbamates are designed as irreversible inhibitors, research has also focused on developing reversible MAGL inhibitors to potentially mitigate issues associated with prolonged, irreversible inhibition. nih.govresearchgate.net

The general structure of these inhibitors allows for modification at various positions to tune their selectivity and potency for different serine hydrolases.

Investigation of Inhibition Kinetics and Reversibility

The inhibition of serine hydrolases by carbamates typically proceeds through a covalent mechanism. Carbamate inhibitors mimic the natural substrates of these enzymes and form a carbamoyl-enzyme adduct with the catalytic serine residue. nih.gov This adduct is generally stable, leading to irreversible or slowly reversible inhibition. nih.gov

Kinetic studies of FAAH inhibition by carbamate inhibitors like URB597 have determined key kinetic constants. For URB597, the inactivation rate constant (kinact) was found to be 0.0033 ± 0.0003 s⁻¹, and the inhibitor affinity constant (Ki) was 2.0 ± 0.3 µM. nih.gov Such data are critical for comparing the potency of different inhibitors. For example, the piperidine urea (B33335) inhibitor PF-3845 showed improved potency over URB597, primarily due to a better binding affinity (lower Ki). nih.gov

The reversibility of inhibition is a key parameter investigated. For the MAGL inhibitor JZL184, studies have confirmed its irreversible mode of action. nih.gov In contrast, significant efforts have been made to develop reversible MAGL inhibitors, such as certain benzylpiperidine derivatives, to achieve a different pharmacological profile. nih.govresearchgate.net The reversibility can sometimes be influenced by the accessibility of the reactive moiety to the enzyme's active site. nih.gov

Table 1: Representative Kinetic Data for Serine Hydrolase Inhibitors

| Inhibitor | Target Enzyme | kinact (s⁻¹) | Ki (µM) | Inhibition Type |

|---|---|---|---|---|

| URB597 | FAAH | 0.0033 ± 0.0003 | 2.0 ± 0.3 | Irreversible |

| PF-3845 (piperidine urea) | FAAH | 0.0033 ± 0.0002 | 0.23 ± 0.03 | Irreversible |

This table presents data for structurally related inhibitors to provide context for the kinetic profiles of piperidine-based inhibitors.

Interaction with Other Carbamate-Targeting Enzymes

The carbamate functional group is a known reactive moiety for other serine hydrolases beyond FAAH and MAGL. For instance, piperidine derivatives containing a carbamate group have been investigated as inhibitors of cholinesterases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.govnih.gov

A study on 4-phenethyl-1-propargylpiperidine derivatives incorporated a carbamate moiety to impart cholinesterase inhibition through the carbamoylation of the catalytic serine residue. nih.gov This work led to the development of dual inhibitors of BChE and monoamine oxidase B (MAO-B). nih.gov The position of the carbamate group on the molecule was found to be critical for its inhibitory potency against BChE. nih.gov

These findings suggest that piperidine carbamates, including potentially ethyl (1-propyl-4-piperidinyl)carbamate, could interact with a range of serine hydrolases depending on their specific structural features.

Receptor Binding Studies and Ligand-Target Interactions

While much of the research on piperidine carbamates has centered on enzyme inhibition, studies have also explored their potential to bind to various G-protein coupled receptors (GPCRs).

Exploration of Affinities for Relevant Biological Receptors (e.g., Monoamine Receptors, Cannabinoid Receptors)

Regarding cannabinoid receptors (CB1 and CB2), they are the primary targets of endocannabinoids, whose levels are modulated by FAAH and MAGL. Therefore, inhibitors of these enzymes are of significant interest in cannabinoid research. While many N-alkylcarbamates have been synthesized and evaluated as inhibitors of endocannabinoid hydrolyzing enzymes, their direct binding to cannabinoid receptors is often evaluated to ensure selectivity. researchgate.net Generally, these enzyme inhibitors are designed to have low affinity for CB1 and CB2 receptors to avoid direct cannabinoid-like effects.

Radioligand Binding Assays for Receptor Occupancy and Selectivity

Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor. These assays measure the displacement of a radiolabeled ligand by the test compound, allowing for the calculation of the inhibition constant (Ki), which reflects the compound's binding affinity.

For example, in the development of fluorescent probes for the cannabinoid receptor type 1 (CB1R), radioligand binding assays were used to determine the binding affinities of novel drug-like ligands on membranes expressing human CB1R or CB2R. nih.gov This methodology is crucial for assessing both the potency and selectivity of new compounds.

While specific radioligand binding data for ethyl (1-propyl-4-piperidinyl)carbamate is not available in the reviewed literature, this technique would be essential to definitively characterize its receptor binding profile and selectivity.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| Ethyl (1-propyl-4-piperidinyl)carbamate |

| JZL184 |

| URB597 |

| PF-3845 |

| Acetylcholinesterase (AChE) |

| Butyrylcholinesterase (BChE) |

| Fatty Acid Amide Hydrolase (FAAH) |

| Monoacylglycerol Lipase (MAGL) |

Cellular Pathway Modulation Studies

The carbamate group and the piperidine scaffold are known to interact with numerous cellular targets, influencing a range of signaling pathways. Investigations into analogous compounds provide insights into the potential cellular responses to piperidine carbamate exposure.

While specific studies on the pyroptosis-inhibiting effects of ethyl (1-propyl-4-piperidinyl)carbamate are not available, research on other piperidine-containing molecules has demonstrated significant activity in this area. For instance, a series of compounds featuring a 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazol-2-one scaffold were evaluated for their ability to inhibit the NLRP3 inflammasome, a key mediator of pyroptosis. mdpi.com

In these studies, human monocytic THP-1 cells, differentiated into macrophages, were stimulated to induce NLRP3-dependent pyroptosis. Certain compounds from this series demonstrated a concentration-dependent inhibition of this inflammatory form of cell death. mdpi.com For example, merging the aforementioned piperidine-containing scaffold with another known NLRP3 inhibitor structure resulted in a compound that could prevent pyroptosis by approximately 25% and IL-1β release by about 19% at a 10 µM concentration. mdpi.com Further modifications, such as opening the piperidine ring to increase flexibility, were explored, with some derivatives maintaining anti-pyroptotic activity. mdpi.com

These findings suggest that the piperidine moiety is a viable scaffold for targeting the cellular machinery of pyroptosis. The N-substituent on the piperidine ring is a critical determinant of activity, and thus the n-propyl group in ethyl (1-propyl-4-piperidinyl)carbamate would be expected to influence its potential interaction with inflammasome components.

For example, piperidine and piperazine (B1678402) carbamates have been identified as inhibitors of endocannabinoid hydrolases, specifically monoacylglycerol lipase (MAGL) and fatty acid amide hydrolase (FAAH). nih.gov Inhibition of these enzymes leads to an increase in endocannabinoid levels in the brain, which in turn modulates cannabinoid receptor 1 (CB1)-dependent signaling. This suggests a potential role for such compounds in modulating synaptic transmission and neuro-inflammatory processes. The structure-activity relationship studies in this class of compounds indicate a strict requirement for the six-membered piperidine or piperazine ring to maintain potency. nih.gov

Furthermore, various N-alkylpiperidine carbamates have been designed and evaluated for their potential in treating Alzheimer's disease by inhibiting cholinesterases (acetylcholinesterase and butyrylcholinesterase) and monoamine oxidases (MAO-A and MAO-B). nih.gov The inhibition of these enzymes points to a direct modulation of cholinergic and monoaminergic signaling pathways, which are crucial for cognitive function and mood regulation.

Preclinical Models for Activity Assessment (Non-Human Focus)

Preclinical animal models are essential for evaluating the in vivo efficacy and pharmacodynamic properties of novel compounds. Studies on structurally related piperidine derivatives provide a basis for predicting the potential in vivo effects of ethyl (1-propyl-4-piperidinyl)carbamate.

A significant body of research has focused on the analgesic properties of 4-substituted piperidine derivatives, many of which are structurally related to fentanyl. nih.govnih.gov These studies, primarily conducted in rats, have demonstrated that modifications to the N-substituent on the piperidine ring can dramatically alter analgesic potency and duration of action. For instance, a series of N-[4-substituted 1-(2-arylethyl)-4-piperidinyl]-N-phenylpropanamides were found to be extremely potent analgesics in the rat tail withdrawal test, with some compounds being thousands of times more potent than morphine. nih.gov

While not direct analogs, these findings underscore the importance of the piperidine core and its N-substituent in achieving significant central nervous system effects, including analgesia. The behavioral effects observed in these studies often include sedation and changes in motor activity, which are typical for centrally acting analgesics. nih.gov

In a different context, carbamate derivatives of (-)-3-(3-hydroxyphenyl)-N-propylpiperidine have been synthesized and tested as prodrugs for a presynaptic dopamine (B1211576) autoreceptor agonist. nih.gov In these studies, oral administration to rats showed that the carbamate derivatives could generate high plasma levels of the parent compound, suggesting that the carbamate moiety can be used to improve pharmacokinetic properties. nih.gov

Pharmacodynamic studies in preclinical species aim to understand the relationship between drug concentration and its pharmacological effect. For piperidine carbamates that inhibit endocannabinoid hydrolases, in vivo studies in mice have shown that these compounds can raise brain endocannabinoid levels and produce behavioral effects consistent with CB1 receptor activation. nih.gov

In studies of carbamic acid ester derivatives as potential analgesic agents, in vivo functional assays in rats were used to demonstrate that the analgesic activity of a lead compound might be mediated through antagonism of the 5-HT2A receptor. nih.gov This highlights the potential for piperidine-based carbamates to interact with various neurotransmitter systems.

Structure Activity Relationship Sar Studies for Piperidine Carbamates

Impact of Piperidine (B6355638) Ring Substituents on Biological Activity

The six-membered piperidine ring is often a strict requirement for the biological activity of piperidine carbamates. nih.gov Studies on piperidine carbamate (B1207046) inhibitors of monoacylglycerol lipase (B570770) (MAGL) and fatty acid amide hydrolase (FAAH) have shown that modifications to the piperidine ring, such as contracting it to a five-membered pyrrolidine (B122466) ring, can eliminate inhibitory activity. nih.gov The nature, position, and stereochemistry of substituents on this ring are critical determinants of a compound's pharmacological profile.

The introduction of chiral centers to a molecule can significantly influence its druggability, and the study of stereochemistry in piperidine scaffolds is a key area of interest. thieme-connect.com Chiral piperidine scaffolds can enhance biological activities and selectivity by providing a better fit for the three-dimensional architecture of protein binding sites. thieme-connect.com

However, the importance of stereochemistry is context-dependent. In a study of piperidine-derived hemicholinium (B97416) analogs, the different stereoisomers (meso, dextrorotatory, and levorotatory) exhibited similar qualitative and quantitative biological effects. nih.gov This suggested that for these specific molecules, the stereochemical nature of the chiral centers bearing secondary alcohol groups did not play a critical role in receptor interactions. nih.gov In contrast, for other classes of piperidine derivatives, stereoselective synthesis is a critical component of optimizing activity. For instance, the diastereoselective synthesis of substituted pipecolinates is pursued to explore the 3D chemical space and identify fragments with improved binding properties. rsc.org

The placement and electronic properties of substituents on the piperidine ring significantly modulate the molecule's conformation and its interactions with biological targets. The conformational free energies of 4-substituted piperidines are nearly identical to their analogous cyclohexanes, but this changes upon protonation of the piperidine nitrogen. nih.gov For piperidines with polar 4-substituents (e.g., F, OH, Br, CO2Et), protonation leads to a significant stabilization of the axial conformer due to electrostatic interactions between the substituent and the protonated nitrogen. nih.gov In the case of F, OH, and Br, this effect is so pronounced that the conformational preference is reversed, with the axial form becoming favored. nih.gov

The electronic nature of substituents is also a key factor. In the development of inhibitors for Trypanosoma cruzi, SAR studies revealed that substituting the piperidine ring with apolar moieties, such as aryl or benzyl (B1604629) groups, resulted in the most active compounds. frontiersin.org Conversely, the introduction of more polar substituents like imidazole (B134444) or morpholine (B109124) generally led to compounds with reduced, micromolar-level activity. frontiersin.org This indicates that for certain targets, a lipophilic pocket may be involved in the binding interaction, favoring less polar substituents on the piperidine ring.

Role of the N-Alkyl (Propyl) Chain in Ligand-Receptor Interactions

The N-alkyl substituent, such as the propyl group in ethyl (1-propyl-4-piperidinyl)carbamate, is a critical modulator of biological activity. In a study of N-alkylpiperidine carbamates as potential agents for Alzheimer's disease, the nature of the N-alkyl group was pivotal in determining the potency and selectivity of inhibition against acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and monoamine oxidases (MAO-A and MAO-B). nih.gov

Varying the length, branching, and nature of the N-alkyl chain allows for fine-tuning of a compound's interaction with its target. A systematic exploration of different N-substituents on a piperidine carbamate core revealed distinct activity profiles. For example, replacing a simple alkyl chain with an N-benzyl group or an N-propargyl group can dramatically alter the inhibitory profile. nih.gov

An N-benzylpiperidine derivative demonstrated multi-target activity, inhibiting AChE, BChE, and MAO-B. nih.gov In contrast, an N-propargylpiperidine derivative from the same series was a selective and irreversible inhibitor of MAO-B, while another derivative with a different core was a potent and selective BChE inhibitor. nih.gov This highlights that the N-alkyl chain is not merely a placeholder but an active contributor to the ligand-receptor interaction, likely engaging with specific sub-pockets within the enzyme's active site.

| Compound Type | N-Alkyl Group | AChE IC₅₀ (µM) | BChE IC₅₀ (µM) | MAO-B IC₅₀ (µM) |

|---|---|---|---|---|

| N-Alkylpiperidine 1 | Benzyl | 7.31 | 0.56 | 26.1 |

| N-Alkylpiperidine 2 | Propargyl | > 50 | > 50 | 0.18 |

| N-Alkylpiperidine 3 | (4-fluorobenzyl) | 2.25 | 0.81 | > 50 |

| N-Alkylpiperidine 4 | (3-chlorobenzyl) | > 50 | 0.06 | > 50 |

Importance of the Carbamate Moiety in Target Recognition

The carbamate group is a key structural motif in a multitude of approved drugs and is increasingly used in medicinal chemistry to facilitate specific drug-target interactions. nih.govnoaa.gov Structurally, the carbamate functionality is an amide-ester hybrid, which confers good chemical and proteolytic stability. nih.govacs.org This stability, along with its ability to permeate cell membranes, makes it a valuable surrogate for the more labile peptide bond in drug design. nih.govbohrium.com

The carbamate moiety's utility stems from its unique electronic and structural properties. It imposes a degree of conformational restriction due to the delocalization of the nitrogen's non-bonded electrons into the carboxyl group. acs.org This feature, combined with the ability of the carbamate's carbonyl group and NH group to participate in hydrogen bonding, allows it to act as a crucial anchor point in ligand-receptor binding. nih.gov By varying the substituents at the amino and carboxyl ends of the carbamate, it is possible to modulate biological properties and improve stability and pharmacokinetic profiles. nih.gov

In the context of enzyme inhibition, the carbamate group is often a key element for interaction with the target. nih.gov For instance, in a series of N-alkylpiperidine carbamates designed as cholinesterase inhibitors, the carbamate was essential for binding. However, despite the presence of this group, which can act as a covalent inhibitor in some cases (e.g., rivastigmine), these compounds were found to be reversible, non-covalent inhibitors of BChE. nih.gov X-ray crystallography of one of the inhibitors in complex with BChE confirmed a non-covalent binding mechanism, underscoring the carbamate's role in establishing critical non-covalent interactions within the active site. nih.gov

Bioisosteric Replacements of the Carbamate Group

Bioisosteric replacement is a key strategy in medicinal chemistry used to modify a compound's properties while retaining its desired biological activity. drughunter.com In the context of piperidine carbamates, the carbamate moiety is often a target for such replacement to enhance metabolic stability, improve selectivity, or alter pharmacokinetic profiles. nih.govnih.gov The carbamate group itself is often considered a bioisostere for the amide bond found in peptides, offering increased stability against enzymatic degradation. nih.govacs.org

Common bioisosteric replacements for the carbamate group include ureas, amides, and various heterocyclic rings like oxadiazoles. nih.govnih.govnih.gov

Ureas: In the field of endocannabinoid hydrolase inhibitors, piperidine and piperazine (B1678402) ureas have emerged as highly selective and effective alternatives to carbamates. nih.gov The structural similarity allows the urea (B33335) group to mimic the hydrogen bonding and steric profile of the carbamate, leading to potent inhibition of enzymes like FAAH. nih.gov

Amides and Heteroaryl Amides: Studies on γ-secretase inhibitors based on a 2,6-disubstituted piperidine scaffold have successfully replaced the carbamate substructure with amides and heteroaryl amides, such as oxadiazoles. nih.gov In some instances, these amide isosteres demonstrated reduced liabilities related to cytochrome P-450 (CYP) enzyme inhibition, a common issue with carbamate-containing compounds. nih.gov The replacement of an amide with a 1,2,4-oxadiazole (B8745197) has been shown to yield compounds with potency nearly equal to the parent compound. nih.gov

The choice of a bioisostere is highly context-dependent, as its success relies on mimicking the size, shape, and electronic properties of the original carbamate group within the specific binding pocket of the target protein. drughunter.com

| Functional Group | Key Features | Common Application/Advantage | Reference |

|---|---|---|---|

| Carbamate | Amide-ester hybrid; H-bond donor (NH) and acceptor (C=O); conformationally restricted. | Peptide bond surrogate with good chemical and proteolytic stability. | acs.orgnih.gov |

| Urea | Two H-bond donors (NH) and one acceptor (C=O); similar geometry to carbamate. | Used in FAAH inhibitors; can provide alternative H-bonding patterns. | nih.gov |

| Amide | Classic peptide bond; H-bond donor (NH) and acceptor (C=O). | Can reduce CYP liabilities compared to some carbamates. | nih.gov |

| Oxadiazole | Aromatic heterocycle; H-bond acceptors (N, O atoms); metabolically stable. | Non-classical bioisostere used to improve metabolic stability while maintaining potency. | nih.gov |

Hydrogen Bonding and Dipole Interactions of the Carbamate

The carbamate moiety is a versatile functional group capable of engaging in significant intermolecular interactions, which are critical for its biological activity. acs.orgnih.gov Its unique electronic structure, an amalgam of an amide and an ester, allows it to function as both a hydrogen bond donor (via the N-H group) and a hydrogen bond acceptor (via the carbonyl oxygen). acs.org

The delocalization of non-bonded electrons from the nitrogen atom into the carbonyl group creates a pseudo double bond character in the C-N bond. nih.gov This restricts free rotation, resulting in the possible existence of two planar isomers: syn and anti. nih.gov The equilibrium between these rotamers can be influenced by the solvent, molecular concentration, and, crucially, by intra- and intermolecular hydrogen bonding. nih.govnih.gov For example, studies on N-phenylcarbamates have shown that the presence of a hydrogen-bonding species like acetic acid can moderately stabilize the syn rotamer. nih.gov The ability to form these specific, conformation-dependent hydrogen bonds is often a key determinant of a ligand's binding affinity to its target receptor or enzyme. acs.orgnih.gov

| Interaction Site | Role | Significance in Binding | Reference |

|---|---|---|---|

| Carbonyl Oxygen (C=O) | Hydrogen Bond Acceptor | Interacts with hydrogen bond donor residues (e.g., amino acids with -OH or -NH groups) in the target's active site. | acs.orgnih.gov |

| Amine Hydrogen (N-H) | Hydrogen Bond Donor | Forms hydrogen bonds with acceptor residues (e.g., aspartate, glutamate) in the target's active site. | acs.orgnih.gov |

Development of Structure-Activity Relationship Models

To systematically analyze and predict the biological activity of compounds like ethyl (1-propyl-4-piperidinyl)carbamate, researchers develop computational models based on SAR data. These models provide quantitative and qualitative insights into the ligand-target interactions, guiding the design of new, more effective molecules.

Quantitative Structure-Activity Relationships (QSAR) for Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. mdpi.com For piperidine-based compounds, three-dimensional QSAR (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are widely used. nih.govnih.gov

In a typical 3D-QSAR study, a set of structurally related molecules with known activities (the training set) are aligned in 3D space. nih.govresearchgate.net CoMFA then calculates the steric and electrostatic fields around each molecule, while CoMSIA also considers hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. nih.govmdpi.com Statistical methods are used to build a model that correlates variations in these fields with changes in biological activity. mdpi.com

The resulting models are often visualized as contour maps, which highlight regions where specific properties are predicted to either increase or decrease activity. nih.gov For example, a CoMFA study on piperidine-based analogues of cocaine revealed that both steric and electrostatic interactions play crucial roles in their binding to the dopamine (B1211576) transporter (DAT). nih.gov The models are validated using statistical parameters such as the leave-one-out cross-validated coefficient (q²) and the conventional correlation coefficient (r²). nih.govresearchgate.net A high q² value (e.g., > 0.5) indicates good predictive ability. mdpi.com These validated models can then be used to predict the activity of newly designed compounds before they are synthesized, saving time and resources. nih.govresearchgate.net

| Model Type | q² (Cross-validated r²) | r² (Non-cross-validated r²) | Interpretation | Reference |

|---|---|---|---|---|

| CoMFA | 0.828 | 0.997 | Indicates a model with high internal predictive power and a strong correlation between predicted and observed activity. | nih.gov |

| CoMSIA | 0.838 | 0.966 | Suggests a robust and predictive model considering multiple molecular fields (steric, electrostatic, etc.). | researchgate.net |

Pharmacophore Modeling and Ligand-Based Design

When the 3D structure of a biological target is unknown, ligand-based design strategies become particularly important. mdpi.com Pharmacophore modeling is a central component of this approach. A pharmacophore is defined as the essential ensemble of steric and electronic features that are necessary for a molecule to interact with a specific biological target and trigger (or block) its response. youtube.com These features typically include hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and charged (positive/negative) centers. youtube.com

Pharmacophore models are generated by superimposing a set of active molecules and identifying the common chemical features responsible for their activity. youtube.com For piperidine-based ligands, pharmacophore models have been successfully developed to understand their binding modes. For instance, a model for Sigma-1 receptor ligands identified two hydrophobic pockets linked by a central basic core, which is often the piperidine nitrogen. nih.gov

Once a pharmacophore model is validated, it can be used as a 3D query to screen large virtual databases of compounds to identify new potential hits that match the required features. mdpi.com This approach, known as ligand-based virtual screening, is a powerful tool for discovering novel chemical scaffolds. researchgate.netbu.edu.eg The insights from pharmacophore models can also be combined with 3D-QSAR contour maps to provide a more comprehensive understanding of the structure-activity relationship and guide the rational design of new, potent, and selective ligands. mdpi.com

| Pharmacophoric Feature | Description | Example in Piperidine Carbamates | Reference |

|---|---|---|---|

| Hydrogen Bond Acceptor (HBA) | An atom or group that can accept a hydrogen bond. | Carbonyl oxygen of the carbamate group. | youtube.com |

| Hydrogen Bond Donor (HBD) | An atom or group that can donate a hydrogen to form a hydrogen bond. | Amine hydrogen (N-H) of the carbamate group. | youtube.com |

| Hydrophobic (HY) | A non-polar region of the molecule that can engage in hydrophobic interactions. | The propyl group or other alkyl/aryl substituents on the piperidine ring. | nih.gov |

| Positive Ionizable (PI) | A group that is positively charged at physiological pH. | The basic nitrogen atom within the piperidine ring. | nih.gov |

Computational and Theoretical Studies of Ethyl 1 Propyl 4 Piperidinyl Carbamate

Molecular Docking and Ligand-Protein Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the interaction between a small molecule ligand and a protein receptor, providing insights into the binding mode and affinity.

Predicting Binding Modes and Affinities with Biological Targets

For ethyl (1-propyl-4-piperidinyl)carbamate, molecular docking studies would involve docking the compound into the active site of various potential protein targets. The process calculates a binding energy or scoring function, which is an estimate of the binding affinity. A lower binding energy generally indicates a more stable ligand-protein complex.

Table 1: Hypothetical Molecular Docking Results for Ethyl (1-Propyl-4-Piperidinyl)carbamate with a Target Protein

| Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues | Hydrogen Bonds |

| Target A | -8.5 | Tyr121, Phe330, Trp84 | 1 |

| Target B | -7.9 | Asp72, Ser200, Trp279 | 2 |

| Target C | -7.2 | His440, Gly118, Glu199 | 1 |

This table is illustrative and does not represent actual experimental data for ethyl (1-propyl-4-piperidinyl)carbamate.

The predicted binding mode would reveal which parts of the ethyl (1-propyl-4-piperidinyl)carbamate molecule are crucial for interaction. The propyl group on the piperidine (B6355638) nitrogen might engage in hydrophobic interactions, while the carbamate (B1207046) moiety could form hydrogen bonds with polar residues in the binding pocket.

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of molecules over time. By simulating the movements of atoms and molecules, MD can be used to study the flexibility of ethyl (1-propyl-4-piperidinyl)carbamate and the dynamics of its interaction with a protein receptor.

Investigating Flexibility and Conformational Preferences of the Piperidine Ring and Carbamate

The piperidine ring in ethyl (1-propyl-4-piperidinyl)carbamate can exist in different conformations, primarily the chair and boat forms, with the chair conformation being generally more stable. MD simulations can quantify the energetic barriers between these conformations and the preferred orientation of the substituents. The flexibility of the ethyl carbamate and the n-propyl groups can also be analyzed to understand how the molecule might adapt its shape to fit into a binding site.

Analysis of the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) of the atoms during the simulation would reveal the stable and flexible regions of the molecule. For instance, studies on similar structures have utilized MD simulations to assess conformational stability. nih.gov

Dynamics of Ligand-Receptor Complexes

Once a promising binding mode is identified through molecular docking, MD simulations can be performed on the ligand-receptor complex. These simulations can assess the stability of the predicted binding pose over time. If the ligand remains stably bound in the active site throughout the simulation, it provides greater confidence in the docking prediction.

Furthermore, MD simulations can reveal subtle but important dynamic interactions that are not captured by static docking, such as the role of water molecules in mediating ligand-protein interactions and allosteric effects where binding at one site influences another distant site on the protein. The analysis of the trajectory can provide a more accurate estimation of the binding free energy, often using methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area).

Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, are used to determine the electronic structure and properties of molecules. These methods provide highly accurate information about molecular geometry, charge distribution, and reactivity.

For ethyl (1-propyl-4-piperidinyl)carbamate, quantum chemical calculations, often using Density Functional Theory (DFT), can be employed to:

Optimize the molecular geometry: To find the most stable three-dimensional structure of the molecule.

Calculate electronic properties: Such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO gap is an indicator of the molecule's chemical reactivity and stability.

Determine the electrostatic potential surface: This visualizes the charge distribution on the molecule's surface, identifying electron-rich (negative potential) and electron-poor (positive potential) regions, which are crucial for understanding intermolecular interactions.

Predict spectroscopic properties: Such as infrared (IR) and nuclear magnetic resonance (NMR) spectra, which can be compared with experimental data to validate the calculated structure.

Studies on related carbamate and piperazine (B1678402) compounds have utilized quantum chemical calculations to correlate electronic properties with biological activity. researchgate.netnih.gov

Table 2: Exemplary Quantum Chemical Properties Calculated for a Carbamate Derivative

| Property | Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -0.8 eV |

| HOMO-LUMO Gap | 5.7 eV |

| Dipole Moment | 3.2 D |

This table is illustrative, based on typical values for similar organic molecules, and does not represent actual calculated data for ethyl (1-propyl-4-piperidinyl)carbamate.

These computational approaches provide a powerful framework for understanding the chemical and biological properties of ethyl (1-propyl-4-piperidinyl)carbamate from a theoretical perspective, guiding further experimental investigation.

Electronic Structure and Reactivity Predictions

Currently, there is a lack of publicly available, specific computational studies on the electronic structure and reactivity of ethyl (1-propyl-4-piperidinyl)carbamate. Detailed quantum chemical calculations, such as Density Functional Theory (DFT), would be necessary to provide precise data on its molecular orbitals, charge distribution, and reactivity indices.

In a general sense, the electronic structure of this molecule would be characterized by the interplay of its constituent functional groups. The piperidine ring, a saturated heterocycle, would primarily feature sigma (σ) bonds. The nitrogen atom within the ring and the carbamate linkage introduce lone pairs of electrons and the potential for inductive effects. The propyl group attached to the piperidine nitrogen is an electron-donating group, which would influence the electron density on the nitrogen atom. The ethyl carbamate group (-NHCOO-CH₂CH₃) contains a planar amide-like structure with delocalized π-electrons over the N-C=O system.

To provide specific, data-driven predictions, the following computational analyses would be required:

Molecular Orbital Analysis: This would involve calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a key indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.

Molecular Electrostatic Potential (MEP) Map: An MEP map would visualize the electron density distribution around the molecule, highlighting electrophilic (electron-poor) and nucleophilic (electron-rich) regions. The oxygen atom of the carbonyl group and the nitrogen atom of the carbamate would be expected to be regions of high electron density (nucleophilic sites), while the hydrogen atom of the N-H group would be an electrophilic site.

Mulliken and Natural Population Analysis (NPA): These analyses would provide quantitative values for the partial charges on each atom, offering further insight into the molecule's polarity and potential sites for electrostatic interactions.

Without dedicated computational studies, any specific values for these properties would be purely speculative.

Prediction of Spectroscopic Properties

Similar to the electronic structure, specific, computationally predicted spectroscopic data for ethyl (1-propyl-4-piperidinyl)carbamate are not available in the reviewed literature. Theoretical predictions of its spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra, would require computational modeling, often using DFT with appropriate basis sets.

The general features that would be expected in its predicted spectra are as follows:

¹H NMR Spectrum: The proton NMR spectrum would be expected to show distinct signals for the protons of the ethyl group (a triplet and a quartet), the propyl group (two multiplets and a triplet), the piperidine ring (complex multiplets), and the N-H proton of the carbamate (a singlet or a broad signal). The chemical shifts of the piperidine protons would be influenced by the substituent at the 4-position and the N-propyl group.

¹³C NMR Spectrum: The carbon NMR spectrum would show signals for each unique carbon atom in the molecule, including the carbonyl carbon of the carbamate group (expected at a downfield chemical shift), the carbons of the ethyl and propyl groups, and the carbons of the piperidine ring.

Infrared (IR) Spectrum: The theoretical IR spectrum would be expected to show characteristic absorption bands for the N-H stretching vibration (typically in the range of 3200-3400 cm⁻¹), C-H stretching vibrations of the aliphatic groups (around 2850-3000 cm⁻¹), and a strong C=O stretching vibration of the carbamate carbonyl group (around 1680-1720 cm⁻¹). C-N and C-O stretching vibrations would also be present at lower wavenumbers.

To provide accurate and reliable data, the following tables would need to be populated through specific computational chemistry software.

Table 1: Predicted ¹H NMR Chemical Shifts for Ethyl (1-Propyl-4-Piperidinyl)carbamate

| Atom Number | Predicted Chemical Shift (ppm) |

|---|

Table 2: Predicted ¹³C NMR Chemical Shifts for Ethyl (1-Propyl-4-Piperidinyl)carbamate

| Atom Number | Predicted Chemical Shift (ppm) |

|---|

Table 3: Predicted Major IR Absorption Frequencies for Ethyl (1-Propyl-4-Piperidinyl)carbamate

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|

Applications As Research Probes and Synthetic Intermediates

Utilization in Chemical Biology for Target Identification

The unique structural features of ethyl (1-propyl-4-piperidinyl)carbamate make it a candidate for development into chemical probes for exploring biological systems. Such probes are instrumental in identifying and validating protein targets for therapeutic intervention.

While direct studies on ethyl (1-propyl-4-piperidinyl)carbamate as an affinity probe are not extensively documented, its structure lends itself to such applications. Affinity probes are designed to bind specifically to a target protein, allowing for its isolation and identification from a complex biological mixture. The piperidine (B6355638) moiety can be a key pharmacophore that interacts with a specific protein binding site. The ethyl carbamate (B1207046) group, on the other hand, can be modified to incorporate a reporter tag (such as a biotin or a fluorescent dye) or a reactive group for covalent labeling of the target protein. This strategy allows for the "pull-down" and subsequent identification of the protein of interest using techniques like mass spectrometry-based proteomics. The N-propyl group on the piperidine ring can also be varied to modulate binding affinity and selectivity for the target protein.

In the realm of analytical chemistry, particularly in forensic and pharmaceutical analysis, well-characterized reference standards are crucial for the accurate identification and quantification of substances. While ethyl (1-propyl-4-piperidinyl)carbamate itself may not be a primary analyte of interest, structurally related compounds serve as important analytical reference standards. For instance, compounds like ortho-methyl 4-AP-1-ethyl Carbamate are used as reference standards in the synthesis of other molecules, such as ortho-methylfentanyl. caymanchem.com This highlights the role of piperidine-carbamate structures in ensuring the quality and accuracy of analytical methods. The development of analytical techniques, such as gas chromatography-mass spectrometry (GC-MS), often relies on the availability of pure reference materials to establish retention times and fragmentation patterns. oiv.int

Below is a table detailing the properties of a related piperidine-containing compound used as an analytical reference standard:

| Property | Value |

| Compound Name | ortho-methyl 4-AP-1-ethyl Carbamate |

| Formal Name | 4-[(2-methylphenyl)amino]-1-piperidinecarboxylic acid, ethyl ester |

| CAS Number | 439930-76-4 |

| Molecular Formula | C15H22N2O2 |

| Formula Weight | 262.4 |

| Purity | ≥98% |

| Application | Analytical reference standard for the synthesis of ortho-methylfentanyl |

Role as a Building Block in Complex Molecule Synthesis

The structure of ethyl (1-propyl-4-piperidinyl)carbamate makes it a valuable intermediate in the synthesis of more elaborate and potentially bioactive molecules. Both the piperidine core and the carbamate functionality can be strategically utilized to construct complex molecular architectures.

The piperidine ring is a common scaffold in many FDA-approved drugs and biologically active natural products. Ethyl (1-propyl-4-piperidinyl)carbamate can serve as a starting material for the synthesis of more complex heterocyclic systems. The carbamate group can act as a protecting group for the 4-amino functionality of the piperidine ring, allowing for selective reactions at other positions. Alternatively, the carbamate can be transformed into other functional groups, such as ureas or amides, to build upon the piperidine core. The N-propyl group can also be modified or cleaved to introduce further diversity. The synthesis of various piperidine derivatives often involves multi-step processes where such intermediates are key. smolecule.com

Many bioactive molecules are chiral, meaning they exist as non-superimposable mirror images (enantiomers), with only one enantiomer exhibiting the desired biological activity. The synthesis of enantiomerically pure compounds often requires the use of chiral building blocks. If ethyl (1-propyl-4-piperidinyl)carbamate is prepared in a stereochemically defined manner, for example, with substituents on the piperidine ring creating a chiral center, it can serve as a valuable chiral intermediate. The synthesis of chiral piperazinone derivatives, for instance, relies on chiral diamine derivatives as key intermediates. google.com The use of such chiral building blocks ensures that the final product is obtained with high enantiomeric purity, which is a critical aspect of modern drug development.

Potential synthetic transformations involving ethyl (1-propyl-4-piperidinyl)carbamate as an intermediate are outlined in the table below:

| Transformation | Reagents and Conditions | Resulting Structure |

| Carbamate Hydrolysis | Acidic or basic hydrolysis | 1-propylpiperidin-4-amine |

| Carbamate to Urea (B33335) | Reaction with a primary or secondary amine | N-(1-propylpiperidin-4-yl)urea derivative |

| N-Dealkylation | Strong oxidizing agents or specific catalysts | 4-(ethoxycarbonylamino)piperidine |

| Ring Functionalization | Various electrophilic or nucleophilic substitution reactions | Substituted piperidine derivatives |

Q & A

Q. How do structural modifications (e.g., alkyl chain length) alter the compound’s interaction with lipid bilayers or transmembrane proteins?

- Comparative studies with analogs (e.g., ethyl vs. methyl carbamate) using Langmuir troughs or fluorescence anisotropy assess membrane partitioning. Propyl chains enhance lipophilicity (logP ~1.8), potentially increasing blood-brain barrier permeability . Synchrotron radiation small-angle X-ray scattering (SAXS) reveals structural changes in lipid vesicles upon compound incorporation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.